1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione
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Overview
Description
1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione is a complex organic compound featuring a piperazine ring substituted with two benzodioxole groups
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione typically involves the alkylation of piperazine with benzodioxole derivatives. One common method involves the reaction of piperazine with 2-(1,3-benzodioxol-5-yl)acetonitrile in the presence of a base such as sodium hydroxide, followed by reduction with lithium tetrahydroaluminate . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moieties, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoacetyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole derivatives: Compounds like 2-(1,3-benzodioxol-5-yl)ethanamine share structural similarities and exhibit similar biological activities.
Piperazine derivatives: Compounds such as 1,4-bis(2-chloroethyl)piperazine have comparable chemical properties and applications.
Uniqueness
1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione is unique due to the combination of benzodioxole and piperazine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c23-19-10-22(8-14-2-4-16-18(6-14)28-12-26-16)20(24)9-21(19)7-13-1-3-15-17(5-13)27-11-25-15/h1-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXDRGBAYZBRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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